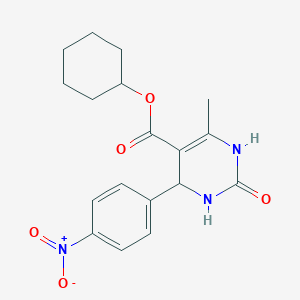

Cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of hexanitrohexaazaisowurtzitane involves several steps:

Condensation: Benzylamine is condensed with glyoxal under acidic and dehydrating conditions to yield an intermediate compound.

Hydrogenolysis: The benzyl groups undergo selective hydrogenolysis using palladium on carbon and hydrogen.

Acetylation: The resulting amino groups are acetylated using acetic anhydride.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact. The use of alternative reagents and catalysts is also explored to improve efficiency .

Chemical Reactions Analysis

Hexanitrohexaazaisowurtzitane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.

Reduction: Reduction reactions can convert hexanitrohexaazaisowurtzitane into less nitrated compounds.

Substitution: Substitution reactions, particularly involving the nitro groups, can yield a variety of derivatives with different properties.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Hexanitrohexaazaisowurtzitane has a wide range of scientific research applications:

Chemistry: It is used as a high-energy material in the study of energetic compounds and their reactions.

Biology: Research into its potential biological effects and interactions is ongoing, although its primary use remains in non-biological fields.

Medicine: There is limited application in medicine due to its explosive nature, but it is studied for its potential use in targeted drug delivery systems.

Industry: Hexanitrohexaazaisowurtzitane is primarily used in the defense industry for the development of advanced propellants and explosives.

Mechanism of Action

The mechanism of action of hexanitrohexaazaisowurtzitane involves the rapid release of energy upon decomposition. This decomposition is initiated by heat, shock, or friction, leading to the formation of gaseous products and the release of a significant amount of energy. The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous molecules such as nitrogen and carbon dioxide .

Comparison with Similar Compounds

Hexanitrohexaazaisowurtzitane is often compared to other high-energy materials such as HMX and RDX. Some similar compounds include:

HMX (Octogen): Known for its high stability and energy density, but hexanitrohexaazaisowurtzitane has a higher energy release.

RDX (Cyclonite): Widely used in military applications, but hexanitrohexaazaisowurtzitane offers better performance in terms of energy output.

TATB (Triaminotrinitrobenzene): Known for its insensitivity to shock and heat, making it safer to handle, but less energetic compared to hexanitrohexaazaisowurtzitane.

Hexanitrohexaazaisowurtzitane stands out due to its superior energy release and performance, making it a valuable compound for advanced applications in propellants and explosives .

Biological Activity

Cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. Its unique structure, characterized by a cyclohexyl ring and a nitrophenyl group, suggests potential biological activities that warrant detailed investigation.

- Molecular Formula : C18H21N3O5

- Molecular Weight : Approximately 373.4 g/mol

- IUPAC Name : Cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

- Structural Features :

- Tetrahydropyrimidine core

- Nitrophenyl substituent

- Carboxylate ester group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The complexity of its synthesis underscores the need for precise reaction conditions to ensure high yields and purity. Common steps may include condensation reactions followed by functional group transformations.

Preliminary studies suggest that this compound may interact with various biological targets. The presence of the nitrophenyl group is particularly noteworthy as it can influence the compound's interaction with enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for elucidating its potential therapeutic applications.

Potential Applications

- Medicinal Chemistry : Due to its structural properties, this compound may serve as a lead for developing pharmaceuticals aimed at various diseases.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative might exhibit similar effects.

- Enzyme Inhibition : Interaction studies are essential to determine its binding affinities to specific enzymes or receptors.

Comparative Biological Activity

The following table summarizes some compounds structurally similar to this compound and their known biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-quinolones | Heterocyclic structure | Antimicrobial properties |

| Pinacol Boronic Esters | Valuable building blocks | Synthetic utility |

| Coumarin Derivatives | Diverse biological properties | Antioxidant and anti-inflammatory activities |

What distinguishes this compound from these compounds is its unique combination of functional groups and structural features that could lead to novel therapeutic applications.

In Vitro Studies

Initial in vitro studies have focused on the compound's potential as an enzyme inhibitor. For instance, derivatives of tetrahydropyrimidines have been evaluated for their inhibitory activity against HIV integrase. In one study, related compounds showed significant inhibition of the strand transfer reaction in isolated enzyme assays with IC50 values as low as 0.65 µM .

Further Investigations

Further research is needed to explore:

- Binding Affinities : Determining how well the compound binds to specific biological targets.

- Toxicology Studies : Assessing the safety profile and potential cytotoxicity in cell cultures.

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics.

Properties

Molecular Formula |

C18H21N3O5 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H21N3O5/c1-11-15(17(22)26-14-5-3-2-4-6-14)16(20-18(23)19-11)12-7-9-13(10-8-12)21(24)25/h7-10,14,16H,2-6H2,1H3,(H2,19,20,23) |

InChI Key |

MGQHBMKQCGTCPQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCCC3 |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.